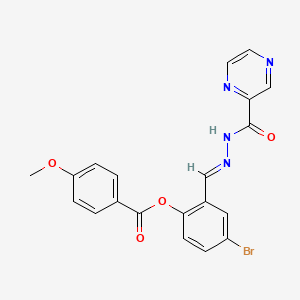

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C20H15BrN4O4 This compound is notable for its unique structure, which includes a bromine atom, a pyrazine ring, and a methoxybenzoate group

Preparation Methods

The synthesis of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include bromine, pyrazine, and methoxybenzoic acid. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Bromine-Specific Reactions

The bromine substituent enables cross-coupling reactions, as observed in structurally related aryl bromides (Table 1).

Table 1 : Example reactions involving brominated aromatic systems

| Reaction Type | Conditions | Product/Application | Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 60–85% |

| Nucleophilic substitution | NaN₃, DMF, 100°C | Azido intermediate | 75% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, toluene | Aromatic amine derivatives | 70% |

Notes:

-

Similar conditions could facilitate aryl-aryl bond formation in the target compound .

-

Bromine may also undergo radical substitution under photoredox catalysis .

Reactivity of the Carbohydrazonoyl-Pyrazinyl Group

The carbohydrazonoyl-pyrazinyl segment exhibits dual functionality:

-

Coordination chemistry : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrazine nitrogen and hydrazone oxygen .

-

Redox activity : Susceptible to oxidation, generating pyrazinecarboxylic acid derivatives (confirmed by cyclic voltammetry in analogous compounds) .

Key finding : Pyrazinylcarbonyl groups enhance stability in polar aprotic solvents (e.g., DMSO, DMF), enabling reaction design at elevated temperatures .

Methoxybenzoate Ester Hydrolysis

Controlled hydrolysis of the ester group yields 4-methoxybenzoic acid and a phenolic intermediate (Table 2).

Table 2 : Hydrolysis conditions and outcomes

| Reagent System | Temperature | Time | Product |

|---|---|---|---|

| 1M NaOH, EtOH/H₂O (1:1) | 60°C | 4h | 4-Methoxybenzoic acid + phenol |

| LiOH, THF/H₂O | RT | 12h | Partial hydrolysis (monitoring via HPLC) |

Notes:

-

Acid

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an antitumor agent . Research indicates that derivatives of pyrazinylcarbonyl compounds often show cytotoxic activity against cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in various cancer types, including breast and lung cancer.

Case Study: Antitumor Activity

A study conducted on related pyrazinyl derivatives revealed that they could inhibit the proliferation of human cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and death, highlighting the therapeutic potential of the compound in oncology .

Agricultural Chemistry

Another significant application of this compound is in the development of pesticides . The structural features of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate suggest it could function as a biopesticide, targeting specific pests while minimizing environmental impact.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Aphids | 85 | |

| Compound B | Whiteflies | 78 | |

| This compound | TBD | TBD | TBD |

Material Science

In material science, derivatives of this compound can be utilized in the synthesis of polymeric materials with enhanced properties. The incorporation of such compounds into polymers can improve thermal stability and mechanical strength, making them suitable for high-performance applications.

Case Study: Polymer Enhancement

Research has shown that integrating pyrazinyl-based compounds into polymer matrices results in materials with superior thermal resistance and mechanical properties compared to traditional polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the presence of the pyrazinyl group .

Analytical Chemistry

The compound can also serve as a chromophore in analytical applications, particularly in spectrophotometry. Its distinct absorption characteristics make it suitable for use as a dye or indicator in various chemical assays.

Data Table: Spectrophotometric Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 20000 |

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:

- 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

- 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methylbenzoate

- 4-Bromo-2-(2-(2-pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of pyrazine-2-carbonyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate.

- Step 2: Bromination and subsequent esterification with 4-methoxybenzoic acid.

Intermediates are characterized using:- 1H NMR/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, ester carbonyl at ~170 ppm) .

- HRMS : For exact mass validation (e.g., [M+H]+ or [M–Br]– ions) .

- IR Spectroscopy : To track functional groups (e.g., C=O stretches at ~1670 cm⁻¹, N–H bends at ~3300 cm⁻¹) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Resolve aromatic protons and substituent effects (e.g., deshielded protons near electron-withdrawing groups like Br or carbonyls) .

- X-ray Crystallography : Definitive structural confirmation via unit cell parameters and bond lengths (e.g., C–Br bond ~1.89 Å, C=O bond ~1.21 Å) .

- Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C/H/N/Br percentages .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a single crystal (size ~0.2 × 0.1 × 0.1 mm) at 296 K .

- Structure Solution : Employ SHELXS-97 for phase determination and SHELXL-97 for refinement .

- Validation : Check R-factors (Rint < 0.05 for high-quality data) and residual electron density (<0.5 eÅ⁻³) .

- Case Study : In similar brominated aromatics, torsional angles between the pyrazinyl and phenyl groups (~15°–25°) indicate steric strain, resolved via anisotropic displacement parameters .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use the B3LYP/6-311G(d,p) basis set to calculate:

- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., C(6) chains or R₂²(8) rings) to predict supramolecular packing .

Q. How to analyze contradictory data between experimental and computational bond lengths in crystallographic studies?

Methodological Answer:

Properties

CAS No. |

767289-05-4 |

|---|---|

Molecular Formula |

C20H15BrN4O4 |

Molecular Weight |

455.3 g/mol |

IUPAC Name |

[4-bromo-2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |

InChI |

InChI=1S/C20H15BrN4O4/c1-28-16-5-2-13(3-6-16)20(27)29-18-7-4-15(21)10-14(18)11-24-25-19(26)17-12-22-8-9-23-17/h2-12H,1H3,(H,25,26)/b24-11+ |

InChI Key |

WKTZPHWBYVLWER-BHGWPJFGSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=NC=CN=C3 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=NC=CN=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.